molecular formula C21H39NO16 B8720095 N,6-dimethylhept-5-en-2-amine bis((2R,3S,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate)

N,6-dimethylhept-5-en-2-amine bis((2R,3S,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate)

Cat. No. B8720095
M. Wt: 561.5 g/mol
InChI Key: IODKEIHBFLPUGI-RCPYUXOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,6-dimethylhept-5-en-2-amine bis((2R,3S,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate) is a useful research compound. Its molecular formula is C21H39NO16 and its molecular weight is 561.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,6-dimethylhept-5-en-2-amine bis((2R,3S,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,6-dimethylhept-5-en-2-amine bis((2R,3S,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H39NO16

Molecular Weight

561.5 g/mol

IUPAC Name

N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C9H19N.2C6H10O8/c1-8(2)6-5-7-9(3)10-4;2*7-1(3(9)5(11)12)2(8)4(10)6(13)14/h6,9-10H,5,7H2,1-4H3;2*1-4,7-10H,(H,11,12)(H,13,14)/t;2*1-,2+,3+,4-

InChI Key

IODKEIHBFLPUGI-RCPYUXOKSA-N

Isomeric SMILES

CC(CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O

Canonical SMILES

CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Origin of Product

United States

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